molecular formula C9H12S B072393 2,4,6-Trimethylthiophenol CAS No. 1541-10-2

2,4,6-Trimethylthiophenol

Cat. No.: B072393
CAS No.: 1541-10-2
M. Wt: 152.26 g/mol
InChI Key: PKANQZUPJCMBAK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylthiophenol, also known as 2,4,6-trimethylbenzenethiol, is an organic compound with the molecular formula C₉H₁₂S. This compound is characterized by the presence of three methyl groups attached to a benzene ring, along with a thiol group (-SH). It is a colorless to pale yellow liquid with a distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylthiophenol can be synthesized through various methods. One common approach involves the reaction of 2,4,6-trimethylphenol with sulfuryl dichloride in the presence of a solvent like tetrachloromethane at 0°C for 0.5 hours . Another method includes the use of N-chloro-succinimide in tetrahydrofuran for 1 hour . Additionally, it can be prepared by reacting 2,4,6-trimethylphenol with bis(trichloromethyl) carbonate and triethylamine in chloroform for 8 hours under heating conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction time and temperature, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylthiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

    Reduction: The thiol group can be reduced to form the corresponding thiolate anion.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated or sulfonated derivatives.

    Reduction: Thiolate anions.

Scientific Research Applications

2,4,6-Trimethylthiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylthiophenol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pathways involved include thiol-disulfide exchange reactions and the formation of thioethers.

Comparison with Similar Compounds

2,4,6-Trimethylthiophenol can be compared with other thiophenols and methyl-substituted benzenes:

    Similar Compounds: 2,4,6-trimethylphenol, 2,4,6-trimethylbenzenesulfonic acid, and 2,4,6-trimethylbenzaldehyde.

    Uniqueness: The presence of three methyl groups and a thiol group makes this compound unique in its reactivity and applications. Its distinct structure allows for specific interactions in chemical and biological systems.

Properties

IUPAC Name

2,4,6-trimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKANQZUPJCMBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300979
Record name 2,4,6-TRIMETHYLTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541-10-2
Record name 2,4,6-TRIMETHYLTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethylbenzenethiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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